molecular formula C3H8N2O B042620 Ethylurea CAS No. 625-52-5

Ethylurea

Cat. No. B042620
CAS RN: 625-52-5
M. Wt: 88.11 g/mol
InChI Key: RYECOJGRJDOGPP-UHFFFAOYSA-N
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Description

Ethylurea is a chemical compound with potential applications in various fields due to its unique properties. It is important in synthetic chemistry for the development of pharmaceuticals, polymers, and other chemical materials.

Synthesis Analysis

The synthesis of compounds like ethylurea often involves chemical reactions that transform simple molecules into more complex ones. A specific synthesis method for ethylurea was not found, but the process typically involves the reaction of ethylamine with urea or carbonyl compounds under specific conditions. Research in related fields, such as ethylene synthesis, provides insights into similar synthetic pathways that could be adapted for ethylurea production (Pereira, 1999).

Molecular Structure Analysis

The molecular structure of ethylurea includes an ethyl group attached to a urea backbone. This structure contributes to its chemical behavior and reactivity. Understanding the molecular structure is crucial for studying its interactions and the synthesis of derivatives. The structural analysis of similar molecules, like oligoureas, provides valuable insights into the spatial arrangement and potential reactivity patterns of ethylurea derivatives (Guichard et al., 2000).

Chemical Reactions and Properties

Ethylurea participates in various chemical reactions, including condensation, addition reactions, and potentially acts as a precursor for more complex molecules. Its chemical properties, such as reactivity with acids or bases, and its role in synthesis pathways, are significant for its applications in organic chemistry. Although specific reactions involving ethylurea were not detailed, studies on similar compounds, like thioureas, highlight the broad spectrum of biological activities and synthetic applications of these types of molecules (Yahyazadeh & Ghasemi, 2013).

Scientific Research Applications

  • Structural Analysis : Ethylurea was used to monitor the tertiary structure of yeast tRNAAsp and determine the phosphate groups in contact with the cognate aspartyl-tRNA synthetase, contributing to the understanding of RNA and protein interactions (Romby et al., 1985).

  • Genetic Research : Ethylnitrosourea (ENU) is a potent mutagen used to generate mutant mice for studying novel phenotypes and identifying new genes and pathways (Nolan et al., 2000).

  • Environmental Impact : Ethylene diurea (EDU) is known to alleviate the adverse effects of ozone on plants like mung beans, reducing growth and yield losses in areas with higher ozone concentrations (Agrawal et al., 2005).

  • Cancer Research : Ethylnitrosourea (ENU) is used experimentally to induce gliomas in the brains of laboratory animals. Its classification is based on thorough morphologic and immunohistochemical characterization (2000).

  • DNA Analysis : Ethyl nitrosourea is utilized to ethylate phosphates within DNA molecules, aiding in identifying protein recognition sites on DNA (Carey & Smale, 2007).

  • Agricultural Productivity : Ethylene diurea (EDU) acts as a protective antiozonant for sensitive species like beans, mitigating the toxic effects of ozone and enhancing fruit yield and biomass (Ribas & Peñuelas, 2000).

  • Collagen Research : Ethylurea disrupts hydrophobic interactions during collagen fibrillogenesis, affecting the rate and extent of fibril formation, critical for understanding tissue engineering and regenerative medicine (Capaldi & Chapman, 1984).

  • Carcinogenic Studies : Ethylurea, in combination with sodium nitrite, can induce lung adenomas and malignant lymphomas in mice, essential for understanding cancer mechanisms and prevention strategies (Mirvish et al., 1972).

  • Genotoxicity Assessment : Ethylene thiourea (ETU) is known for inducing genotoxic effects like gene mutations and chromosomal aberrations, though it's not considered a potent genotoxic agent, which is vital in safety assessments and regulatory settings (Dearfield, 1994).

Safety And Hazards

The safety data sheet for Ethylurea indicates that it may cause skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

ethylurea
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H8N2O/c1-2-5-3(4)6/h2H2,1H3,(H3,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYECOJGRJDOGPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20873854
Record name N-Ethylurea
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Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Elite Foam MSDS]
Record name Polyurethane foam
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Product Name

Ethylurea

CAS RN

625-52-5
Record name Ethylurea
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Record name Ethylurea
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Record name Ethylurea
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Record name Urea, N-ethyl-
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Record name N-Ethylurea
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Record name Ethylurea
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Record name N-ETHYLUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,940
Citations
H Suzuki, H Sunada - Chemical and pharmaceutical bulletin, 1997 - jstage.jst.go.jp
… , the solid dispersions with ethylurea or PEG led to a … , ethylurea—or PEG—HPMC were utilized as combined carriers. HPMC dissolved in the fused liquids of nicotinamide or ethylurea, …
Number of citations: 85 www.jstage.jst.go.jp
P Ferloni, G Della Gatta - Thermochimica acta, 1995 - Elsevier
… were observed for N-ethylurea and N-(n)propylurea, … and f 3% for N-ethylurea across the experimental temperature … A good agreement between our results for N-ethylurea and those of …
Number of citations: 34 www.sciencedirect.com
S Varghese, R Rahmani, S Russell… - ACS Medicinal …, 2019 - ACS Publications
Discovery of Potent N-Ethylurea Pyrazole Derivatives as Dual Inhibitors of … In this paper, we report the discovery of N-ethylurea pyrazoles that potently and … N-ethylurea pyrazole …
Number of citations: 15 pubs.acs.org
SS Mirvish, M Greenblatt… - Journal of the National …, 1972 - academic.oup.com
… nitrite and the molar dose of methylurea,ethylurea, … On this basis, 2.4% of the methylurea and 0.83% of the ethylurea were … Methylurea and ethylurea without nitrite failed to induce lung …
Number of citations: 53 academic.oup.com
M Zielenska, JB Guttenplan… - Environmental and …, 1988 - Wiley Online Library
The DNA adducts and mutational profile produced by N‐nitroso‐N‐ethylurea (ENU) in Salmonella are examined. The adduct profile produced by ENU in isolated DNA and at two doses …
Number of citations: 44 onlinelibrary.wiley.com
DB Couch, MA Friedman - Mutation Research/Environmental Mutagenesis …, 1975 - Elsevier
Groups of mice were treated per os with sodium nitrate either alone or in combination with nitrosatable amino compounds and tested in the most mediated assay. When mice were …
Number of citations: 38 www.sciencedirect.com
S Bodakuntla, LA V, S Sural, P Trivedi, M Lahiri - BMC cancer, 2014 - Springer
… N-nitroso-N-ethylurea (NEU), a DNA ethylating agent induces both transversions and … N-nitroso-N-ethylurea (NEU), a simple monofunctional S N 1 type-DNA ethylating agent, forms the …
Number of citations: 16 link.springer.com
JB Guttenplan - Carcinogenesis, 1984 - academic.oup.com
The dose-responses for N-nitroso-N-ethylurea (NEU)-induced mutagenesis in the hisG46 mutant, Salmonella typhimurium TA1535, and for the formation of O 6 -ethylguanine (O 6 -…
Number of citations: 28 academic.oup.com
M Rustia - Cancer Research, 1974 - AACR
The simultaneous po administration of ethylnitrosourea precursors ethylurea and sodium nitrite (NaNO 2 ) to adult hamsters at daily dosages of 100 and 50 mg/kg for a total of 40 …
Number of citations: 30 aacrjournals.org
AJ Likhachev, MN Ivanov, H Brésil, G Planche-Martel… - Cancer Research, 1983 - AACR
The carcinogenicity of N-nitroso-N-methylurea (NMU) and N-nitroso-N-ethylurea (NEU) has been determined in adult male Syrian golden hamsters following a single ip injection or two-…
Number of citations: 30 aacrjournals.org

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